molecular formula C13H13BrClNO B1525783 (4-Bromo-2-phenoxyphenyl)methanamine hydrochloride CAS No. 1315368-16-1

(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride

Cat. No. B1525783
M. Wt: 314.6 g/mol
InChI Key: XGSJZYVKHCQOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1315368-16-1 . It has a molecular weight of 314.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is “(4-bromo-2-phenoxyphenyl)methanamine hydrochloride” and its Inchi Code is 1S/C13H12BrNO.ClH/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12;/h1-8H,9,15H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Synthesis and Antioxidant Properties

  • Synthesis and Antioxidant Activity : Bromophenols and their derivatives, synthesized through reactions such as bromination and demethylation, demonstrate effective antioxidant power. These compounds, with phenolic rings and multiple hydroxyl groups, have been shown to possess potent radical scavenging activities, which could imply their potential use in pharmaceuticals and as natural antioxidants in various industries (Çetinkaya et al., 2012).

Environmental Impact and Transformation

  • Degradation Products in Swimming Pools : Studies have investigated the transformation products of UV filters like benzophenone-3 in chlorinated seawater swimming pools, indicating the environmental impact and degradation pathways of brominated compounds in aquatic systems. This research can provide insights into the stability and degradation of related bromophenol derivatives under similar conditions (Manasfi et al., 2015).

Antimicrobial and Anticancer Potential

  • Antibacterial and Anticancer Properties : Bromophenol derivatives from marine sources like the red alga Rhodomela confervoides have shown moderate to potent activity against bacterial strains and human cancer cell lines. Such findings highlight the biomedical and pharmaceutical applications of bromophenols, suggesting potential therapeutic uses of "(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride" and similar compounds (Xu et al., 2003).

Mechanisms of Action in Biological Systems

  • Molecular Docking Studies : Computational studies, including DFT calculations and molecular docking, have been used to predict the interaction and efficacy of bromophenol derivatives as pharmaceutical drug candidates, including their potential roles against specific targets like COVID-19. Such studies can inform the design and development of new drugs based on bromophenol chemistry (El-Lateef et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(4-bromo-2-phenoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO.ClH/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSJZYVKHCQOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride
Reactant of Route 5
(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.